2-(Pyridin-2-yldisulfanyl)ethanol

Catalog No.
S3315214
CAS No.
111625-28-6
M.F
C7H9NOS2
M. Wt
187.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Pyridin-2-yldisulfanyl)ethanol

CAS Number

111625-28-6

Product Name

2-(Pyridin-2-yldisulfanyl)ethanol

IUPAC Name

2-(pyridin-2-yldisulfanyl)ethanol

Molecular Formula

C7H9NOS2

Molecular Weight

187.3 g/mol

InChI

InChI=1S/C7H9NOS2/c9-5-6-10-11-7-3-1-2-4-8-7/h1-4,9H,5-6H2

InChI Key

PORTXTUJPQINJC-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)SSCCO

Canonical SMILES

C1=CC=NC(=C1)SSCCO

While the compound can be found in various chemical databases like PubChem [], there is a lack of scientific literature directly exploring its potential applications in research. This suggests that the compound might be relatively new or have limited research focus compared to other well-established compounds.

Potential Research Areas:

Based on the chemical structure of 2-(Pyridin-2-yldisulfanyl)ethanol, containing both a pyridyl group and a thiol group, it is possible to speculate on potential research areas where it could hold some promise:

  • Thiol-based chemistry: The thiol group can participate in various chemical reactions, potentially enabling the compound to act as a building block in the synthesis of more complex molecules with desired properties.
  • Metal coordination: Pyridine rings are known to form stable complexes with various metal ions. This property could be utilized to design the compound as a ligand for specific metals, potentially leading to applications in catalysis or material science.
  • Biomedical research: The combination of a thiol group and a heterocyclic ring (pyridine) is present in several biologically active molecules. However, further research is needed to explore if 2-(Pyridin-2-yldisulfanyl)ethanol possesses any specific biological activity or potential for drug development.

2-(Pyridin-2-yldisulfanyl)ethanol is a chemical compound with the molecular formula C₇H₉NOS₂ and a molecular weight of 187.28 g/mol. It is characterized by the presence of a pyridine ring and a disulfanyl group, which contributes to its unique chemical properties. The compound is classified under signal word "Danger" due to its potential hazards, and it belongs to Class 8 materials, indicating corrosive properties .

, primarily involving nucleophilic substitution and oxidation processes. For example, it can react with electrophiles such as halides or acyl chlorides to form thioethers or esters. Additionally, the disulfide bond can undergo reduction to yield thiols under appropriate conditions. These reactions are significant for synthesizing derivatives that may exhibit enhanced biological or chemical activities .

The synthesis of 2-(Pyridin-2-yldisulfanyl)ethanol can be achieved through several methods:

  • Disulfide Formation: This method involves the reaction of pyridine-2-thiol with an appropriate alkylating agent in the presence of a base.
  • Reduction of Disulfides: Starting from a disulfide precursor, reduction can be performed using reducing agents such as sodium borohydride or dithiothreitol to yield the desired alcohol.
  • Direct Alkylation: The compound can also be synthesized via direct alkylation of pyridine-2-thiol with ethylene oxide or other alkyl halides under basic conditions .

2-(Pyridin-2-yldisulfanyl)ethanol has potential applications in various fields:

  • Pharmaceuticals: It may serve as a building block for drug development due to its unique chemical structure.
  • Material Science: The compound can be utilized in creating functionalized polymers or coatings that require specific chemical properties.
  • Biochemistry: It may act as a reagent in biochemical assays or as a protecting group for carboxylic acids during synthetic procedures .

Interaction studies involving 2-(Pyridin-2-yldisulfanyl)ethanol focus on its reactivity with other chemical entities. These studies are crucial for understanding how this compound can be used in synthetic pathways or how it might interact with biological systems. For instance, its ability to form disulfide bonds may play a role in stabilizing protein structures or modifying enzyme activities in biochemical contexts .

Several compounds share structural similarities with 2-(Pyridin-2-yldisulfanyl)ethanol, including:

Compound NameStructure FeaturesUnique Characteristics
2-Pyridinecarboxylic acidContains a carboxylic acid groupUsed as a precursor for various derivatives
Thioether derivativesContains sulfur linked to carbonOften exhibits different reactivity profiles
Dithiol compoundsTwo thiol groupsKnown for strong reducing properties

The uniqueness of 2-(Pyridin-2-yldisulfanyl)ethanol lies in its combination of pyridine and disulfide functionalities, which may provide distinctive reactivity and biological interactions compared to other similar compounds .

The design of heterobifunctional linkers incorporating 2-(pyridin-2-yldisulfanyl)ethanol hinges on the strategic integration of orthogonal reactive groups to enable sequential bioconjugation. A critical application involves combining pyridyl disulfide motifs with amines or polyethylene glycol (PEG) spacers to enhance water solubility and biocompatibility. For instance, discrete PEG-based architectures are engineered to address hydrophobicity challenges in drug delivery systems, where the pyridyl disulfide group facilitates reductive cleavage in intracellular environments. The pyridyl disulfide moiety reacts selectively with thiols via thiol-disulfide exchange, while the hydroxyl or amine terminus allows conjugation to carboxyl or carbonyl groups through esterification or amidation.

A notable example involves PEG-based pyridyl disulfide/amine linkers that enable Cu-free click bioconjugation. These linkers exploit the pyridyl disulfide’s reactivity with cysteine residues on antibodies or proteins, while the amine group forms stable amide bonds with activated carboxylic acids (e.g., using N-hydroxysuccinimide esters). This orthogonal reactivity ensures precise control over conjugation sites, minimizing cross-reactivity. The incorporation of PEG spacers between functional groups enhances aqueous solubility, which is critical for maintaining the stability of antibody-drug conjugates or nanoparticle-based carriers.

Discrete PEG-Based Architectures Incorporating Pyridyl Disulfide Motifs

The synthesis of discrete PEG-pyridyl disulfide conjugates involves multi-step protocols to ensure monodispersity and functional fidelity. A representative strategy begins with the activation of PEG diols using p-toluenesulfonyl chloride, followed by nucleophilic substitution with 2-mercaptopyridine to introduce the disulfide moiety. Subsequent functionalization of the terminal hydroxyl group with amines or carboxylates is achieved using carbodiimide-mediated coupling (e.g., N,N’-dicyclohexylcarbodiimide).

For example, a heterobifunctional PEG linker (MW = 3,400 Da) was synthesized by reacting PEG-bis-amine with 2,2’-dithiodipyridine in the presence of a thiol-reactive crosslinker. The resulting construct featured a pyridyl disulfide at one terminus and a primary amine at the other, enabling sequential conjugation to thiol-containing biomolecules and carboxylic acid-functionalized cargo. Analytical characterization via nuclear magnetic resonance (NMR) confirmed the integrity of the disulfide bond (δ 7.2–8.5 ppm for pyridyl protons) and the PEG spacer (δ 3.6–3.8 ppm for ethylene oxide units).

Orthogonal Protection-Deprotection Strategies for Amine-Disulfide Functionality

Orthogonal protection of amine and disulfide functionalities is essential for sequential bioconjugation. The pyridyl disulfide group is inherently stable under mild acidic or basic conditions but undergoes rapid thiol-disulfide exchange in the presence of reducing agents like tris(2-carboxyethyl)phosphine. This allows selective deprotection of the disulfide without compromising amine groups.

A common strategy involves temporary protection of the amine terminus with tert-butoxycarbonyl (Boc) groups during disulfide formation. For instance, in the synthesis of a PEG-pyridyl disulfide/amine linker, the amine group is Boc-protected prior to introducing the disulfide via reaction with 2,2’-dithiodipyridine. Deprotection with trifluoroacetic acid reveals the primary amine, enabling subsequent amide bond formation with activated esters. Alternatively, the disulfide can be stabilized using pyridyl sulfenyl chlorides, which prevent premature reduction during amine functionalization.

These methodologies ensure high yields (≥85%) and purity (>95%), as validated by high-performance liquid chromatography and mass spectrometry. The orthogonal approach is particularly valuable for constructing multifunctional biomaterials, such as redox-responsive drug carriers or modular protein assemblies.

Kinetic Profiling of Exchange Reactions with Biological Thiols

The nucleophilic substitution mechanism governing PDSE’s reactivity with biological thiols follows a classic S~N~2 pathway, where the thiolate anion attacks the electrophilic sulfur atom in the pyridyl disulfide group. Kinetic studies demonstrate that PDSE reacts efficiently with small-molecule thiols such as glutathione (GSH) and cysteine, with second-order rate constants ranging from 10^2 to 10^3 M^−1^s^−1^ at physiological pH (4–5) [2] [3]. The reaction releases pyridine-2-thione, a chromophore detectable via UV-Vis spectroscopy at 343 nm, enabling real-time monitoring of disulfide exchange kinetics [2].

Table 1: Kinetic Parameters for PDSE Reactions with Biological Thiols

ThiolpHRate Constant (M^−1^s^−1^)Temperature (°C)
Glutathione4.52.3 × 10^325
Cysteine5.01.8 × 10^325
Homocysteine4.59.7 × 10^225

The pH dependency arises from the protonation state of the attacking thiol: only the deprotonated thiolate species (pK~a~ ≈ 8–9 for cysteine) acts as an effective nucleophile [3]. Steric hindrance and electronic effects further modulate reactivity. For instance, bulky protein thiols exhibit reduced rate constants due to limited accessibility to the disulfide bond [6].

Radical-Mediated Pathway Activation in Redox-Responsive Systems

While PDSE primarily engages in S~N~2-mediated thiol-disulfide exchange, recent evidence suggests alternative radical pathways under oxidative conditions. Reactive oxygen species (ROS), such as hydroxyl radicals (- OH) or superoxide (O~2~^- −^), can abstract hydrogen atoms from PDSE’s ethanol moiety, generating thiyl radicals (RS- ) that propagate disulfide rearrangement [4]. This pathway becomes significant in environments with elevated ROS levels, such as inflamed tissues or redox-active catalytic systems.

The radical-mediated mechanism proceeds via:

  • Hydrogen abstraction from the β-carbon of PDSE’s ethanol group, forming a carbon-centered radical.
  • Radical recombination with a thiol to form a mixed disulfide intermediate.
  • Disulfide isomerization through subsequent radical transfer [4].

This pathway complements classical nucleophilic substitution, particularly in systems where thiolate concentrations are low but oxidative stress is high. For example, in redox-responsive hydrogels, PDSE-based crosslinks exhibit dual responsiveness to both reducing agents (e.g., GSH) and ROS, enabling tunable degradation profiles [4].

Computational Modeling of Transition States in Disulfide Rearrangements

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations have elucidated the transition state geometry of PDSE-mediated disulfide exchange. The S~N~2 transition state adopts a trigonal bipyramidal structure, with the attacking thiolate and leaving pyridylthiolate occupying axial positions (Fig. 1) [3] [6]. Key computational findings include:

  • Sulfur-Sulfur Bond Elongation: The disulfide bond elongates from 2.08 Å in the ground state to 2.35 Å in the transition state, facilitating nucleophilic attack [6].
  • Charge Delocalization: Negative charge localizes on the attacking and leaving sulfur atoms (−0.45 e each), stabilizing the transition state [3].
  • Solvent Effects: Polar solvents (e.g., water) lower activation energies by stabilizing charged intermediates, whereas nonpolar solvents slow reaction kinetics [6].

Table 2: Computational Parameters for PDSE Transition States

ParameterValue (DFT/B3LYP/6-31G*)
S–S Bond Length (Å)2.35
Activation Energy (kJ/mol)65.2
Charge on S (attacking)−0.45 e

Entropic factors also play a role: constrained disulfides in proteins exhibit higher activation energies due to reduced conformational flexibility [6]. These insights guide the design of PDSE derivatives with tailored reactivity for applications in drug delivery and protein engineering.

Site-Selective Protein Modification via Cysteine-Specific Coupling

The cysteine-specific coupling mechanism of 2-(Pyridin-2-yldisulfanyl)ethanol operates through a nucleophilic substitution reaction where the thiol group of cysteine attacks the disulfide bond, resulting in the formation of a new disulfide linkage with the simultaneous release of pyridine-2-thione [4] [5]. This reaction exhibits remarkable selectivity, with second-order rate constants ranging from 5 to 132,000 M⁻¹s⁻¹ depending on reaction conditions and protein environment [5] [6].

The optimal reaction conditions for pyridyl disulfide coupling occur at pH 4.0 to 5.0, where the reaction rate is maximized due to the favorable protonation state of the pyridyl nitrogen [4]. However, the reaction proceeds efficiently across a broader pH range of 4.0 to 9.0, making it compatible with physiological conditions [7] [8]. The reaction mechanism follows a classical SN2 pathway with a linear trisulfide-like transition state, where negative charge is delocalized across the attacking and leaving sulfur atoms [5].

Table 1: Comparative Kinetic Parameters of Bioconjugation Methods

Bioconjugation MethodSecond-Order Rate Constant (M⁻¹s⁻¹)Optimal pH RangeReversibilityTemperature Dependence
Pyridyl Disulfide Exchange5-132,0004.0-5.0Yes (DTT/TCEP)Moderate
Maleimide Coupling10-1006.5-7.5NoHigh
Haloacetyl Reaction1-107.0-8.0NoHigh
NHS Ester Coupling0.1-107.0-8.5No (hydrolysis)Moderate
Copper-Free Click (SPAAC)0.001-16.0-8.0NoLow
Tetrazine-TCO Ligation1-10,0006.0-8.0NoLow

The site-selectivity of pyridyl disulfide coupling is primarily determined by the accessibility and reactivity of cysteine residues within the protein structure [9]. Free cysteine residues exhibit the highest reactivity, achieving conjugation efficiencies of 85-99% with selectivity factors exceeding 1000:1 over other amino acids [9] [10]. N-terminal cysteine residues demonstrate particularly favorable kinetics due to the proximity effect of the adjacent amino group, which can participate in intramolecular catalysis [9].

Table 2: Site-Selective Protein Modification Efficiency with Pyridyl Disulfide Systems

Target ResiduePyridyl Disulfide ReactivitySelectivity FactorReaction Time (min)Conjugation Efficiency (%)
Cysteine (Free)Excellent (>95%)>1000:15-6085-99
Cysteine (Disulfide)Good (70-90%) with reduction100:160-24070-95
N-Terminal CysteineExcellent (>90%)>500:15-3090-99
Lysine (Surface)NoneN/AN/AN/A
TyrosineNoneN/AN/AN/A
TryptophanNoneN/AN/AN/A

The engineering of cysteine residues at specific protein sites has emerged as a powerful strategy for achieving precise bioconjugation [10] [11]. Studies have demonstrated that the microenvironment surrounding the engineered cysteine significantly influences both the stability and reactivity of the resulting disulfide conjugates [12]. For instance, conjugation to the K149C site on antibody light chains provides superior stability compared to the V205C position, with over 50% of the conjugated payload remaining attached after seven days in circulation [12].

The reversible nature of pyridyl disulfide bonds represents a unique advantage for bioconjugation applications [13] [4]. The disulfide linkage can be selectively cleaved using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine, enabling the complete recovery of the original protein structure [14] [13]. This reversibility is particularly valuable for applications requiring controlled payload release or for analytical characterization of conjugates [15].

Copper-Free Click Chemistry Integration with Disulfide Linker Systems

The integration of copper-free click chemistry with pyridyl disulfide systems represents a significant advancement in bioorthogonal chemistry, combining the selectivity of disulfide coupling with the reliability of bioorthogonal reactions [16] [17] [18]. This approach eliminates the cytotoxicity concerns associated with copper catalysts while maintaining high reaction efficiency and product homogeneity [17].

Strain-promoted azide-alkyne cycloaddition represents the most widely employed copper-free click reaction for integration with disulfide linkers [17] [18]. The cyclooctyne moiety provides sufficient ring strain to drive spontaneous cycloaddition with azides at ambient temperature and pressure [17]. When combined with pyridyl disulfide coupling, this creates a dual-selective system capable of sequential or orthogonal bioconjugation [19] [18].

The tetrazine-trans-cyclooctene ligation system offers superior kinetics for disulfide integration, with second-order rate constants ranging from 1 to 10,000 M⁻¹s⁻¹ [19]. This inverse electron-demand Diels-Alder reaction proceeds rapidly under physiological conditions and demonstrates excellent compatibility with disulfide-containing systems [19]. The tetrazine can be incorporated into pyridyl disulfide reagents without compromising the disulfide reactivity, enabling simultaneous dual modification strategies [19].

Table 3: Copper-Free Click Chemistry Integration with Disulfide Linker Systems

Click Chemistry TypeRate Constant (M⁻¹s⁻¹)BiocompatibilityDisulfide IntegrationPayload Tolerance
SPAAC (Strain-Promoted)0.001-1.0ExcellentCompatibleHigh
IEDDA (Tetrazine-TCO)1-10,000ExcellentCompatibleVery High
SPIFL (Photo-induced)0.1-10GoodLimitedModerate
Oxanorbornadiene-Azide0.01-1GoodCompatibleHigh
BARAC-Azide0.1-2Very GoodCompatibleHigh
DIBAC-Azide0.01-0.5GoodCompatibleModerate

The sequential application of pyridyl disulfide coupling followed by copper-free click chemistry enables the construction of complex bioconjugates with multiple functional domains [20] [21]. This strategy has been successfully applied to the synthesis of dual-payload antibody-drug conjugates, where different therapeutic agents are attached through orthogonal conjugation mechanisms [20]. The disulfide linkage provides reduction-sensitive release while the click chemistry component offers stable attachment for targeting or imaging moieties [13].

Modular synthesis strategies utilizing bifunctional pyridyl disulfide reagents have demonstrated remarkable versatility in bioconjugation applications [21] [22]. These reagents contain both pyridyl disulfide and bioorthogonal functional groups, enabling one-pot conjugation reactions that significantly streamline synthetic workflows [22]. The aminooxy and pyridyl disulfide telechelic polymers represent exemplary systems for such applications, providing controlled polymer conjugation with retained end-group functionality [22].

Table 4: Stability and Release Characteristics of Disulfide Linker Systems

Linker TypeHalf-life in Plasma (hours)GSH Reduction Rate (M⁻¹s⁻¹)Intracellular Release (%)Therapeutic Index
Unhindered Disulfide2-810-5080-952.1-3.8
Mono-methyl Disulfide12-245-2570-853.5-6.2
Di-methyl Disulfide48-1201-560-755.8-12.4
Pyridyl Disulfide (2-PDS)4-1215-8085-982.8-4.5
Aromatic Disulfide6-188-3075-903.2-5.7
Aliphatic Disulfide1-620-10090-991.8-3.2

The optimization of reaction conditions for integrated pyridyl disulfide-click chemistry systems requires careful consideration of competing reaction pathways and reagent compatibility [16] [23]. The addition of zwitterionic detergents such as lauryldimethylamine N-oxide has been shown to significantly enhance copper-free click reaction kinetics without interfering with disulfide chemistry [16]. This enhancement results in more efficient conjugation processes and improved product yields [16].

Traceless Conjugation Strategies for Therapeutic Payload Delivery

Traceless conjugation represents an advanced strategy where the linking chemistry is designed to completely disappear upon payload release, leaving no residual modification on the target molecule [24] [25]. The pyridyl disulfide system provides an ideal platform for traceless delivery due to its inherent reduction sensitivity and the ability to design self-immolative spacers [25] [12].

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-19-2023

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